Comparative Androgen Receptor (AR) Agonist Potency of ACP-105 vs. Endogenous Ligand
ACP-105 exhibits high and quantifiable potency as an AR agonist, with a pEC50 of 9.0 for the wild-type receptor, but its most critical point of differentiation is its partial agonist character. This is quantified by its relative efficacy compared to the full agonist Dihydrotestosterone (DHT). In a cellular transcriptional activation assay, ACP-105 achieved a maximum efficacy of 68% relative to DHT (100%) [1]. This partial agonism is a key mechanistic differentiator from both full agonists (e.g., testosterone) and antagonists, and is hypothesized to be the basis for its potential tissue selectivity [1].
| Evidence Dimension | Androgen Receptor Transcriptional Activation Efficacy (Relative to DHT) |
|---|---|
| Target Compound Data | 68% efficacy |
| Comparator Or Baseline | Dihydrotestosterone (DHT), 100% efficacy (defined baseline) |
| Quantified Difference | 32% lower maximum efficacy compared to DHT |
| Conditions | Cellular assay in NIH3T3 cells transiently transfected with AR and a reporter gene; measured via receptor selection and amplification technology (R-SAT). |
Why This Matters
This quantifies ACP-105's 'partial agonist' pharmacology, a crucial parameter for researchers seeking SARM-mediated anabolic effects while potentially mitigating the full transcriptional activation associated with classical androgens.
- [1] Chisari, E., et al. 'Synthesis, Structure−Activity Relationships, and Characterization of Novel Nonsteroidal and Selective Androgen Receptor Modulators.' Journal of Medicinal Chemistry, 2009, 52(21), 6596-6606. DOI: 10.1021/jm900234t View Source
